n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide is an organic compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol This compound is characterized by the presence of a cyclopropyl group, a fluoro-substituted phenyl ring, and an acetamide moiety
Preparation Methods
The synthesis of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can be compared with other similar compounds, such as:
n-Cyclopropyl-2-((3-chloro-4-methylphenyl)amino)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
n-Cyclopropyl-2-((3-fluoro-4-ethylphenyl)amino)acetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions.
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)propionamide:
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3-fluoro-4-methylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-3-10(6-11(8)13)14-7-12(16)15-9-4-5-9/h2-3,6,9,14H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
XAZYSNPQDHXGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.